Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolo-pyridazine core linked to a 4-methoxybenzamido group via an ethyl-thioacetamido bridge and a terminal benzoate ester. Its structural complexity arises from the fusion of a [1,2,4]triazolo[4,3-b]pyridazine ring, which is known for its pharmacological relevance in kinase inhibition and antimicrobial activity . The benzoate ester group at the terminus likely influences bioavailability and metabolic stability .
Synthetic routes for analogous triazolo-pyridazine derivatives typically involve condensation of substituted aldehydes with hydrazine derivatives under reflux conditions, followed by cyclization and functionalization steps . Characterization methods such as <sup>1</sup>H NMR, IR, and mass spectrometry are standard for verifying structural integrity .
Properties
IUPAC Name |
ethyl 4-[[2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O5S/c1-3-37-26(35)18-4-8-19(9-5-18)28-23(33)16-38-24-13-12-21-29-30-22(32(21)31-24)14-15-27-25(34)17-6-10-20(36-2)11-7-17/h4-13H,3,14-16H2,1-2H3,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEDIIGAOSBXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds
3-((2-(3-Phenyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Hydrazono)Methyl)Phenol (4a) Core Structure: [1,2,4]Triazolo[4,3-b]pyridazine with a phenol-substituted hydrazone. Modifications: Lacks the thioacetamido and benzoate ester groups. Synthesis: Reflux with benzaldehyde derivatives yields dark yellow solids (72% yield) .
N-(2-(4-(8-Amino-3-Oxo-2-Phenyl-2,3-Dihydro-1,2,4-Triazolo[4,3-a]Pyrazin-6-yl)Phenoxy)Ethyl)-3,5-Di-Tert-Butyl-4-Hydroxybenzamide (16) Core Structure: Triazolo-pyrazine with a di-tert-butyl hydroxybenzamide conjugate. Modifications: Contains a phenoxyethyl linker instead of a thioacetamido bridge. Activity: Antioxidant activity via the 3,5-di-tert-butyl-4-hydroxybenzamide group .
Pyridazine and Isoxazole Derivatives
Key Compounds ()
I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate) Core Structure: Pyridazine linked to a phenethylamino-benzoate. Modifications: Replaces the triazolo-pyridazine with a pyridazine ring. Physicochemical Properties: Higher polarity due to the pyridazine nitrogen atoms.
I-6373 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)Phenethylthio)Benzoate)
- Core Structure : Isoxazole-thioether-benzoate.
- Modifications : Isoxazole ring instead of triazolo-pyridazine.
- Activity : Thioether linkages may enhance membrane permeability compared to thioacetamido bridges .
Pyrazole-Triazole Hybrids (–6)
Ethyl 3-Azido-1-(4-Bromobenzyl)-1H-Pyrazole-4-Carboxylate
- Core Structure : Pyrazole-triazole hybrid with an azido group.
- Modifications : Azido functionality increases reactivity (e.g., Click chemistry applications).
- Synthesis : 96% yield via azido(trimethyl)silane and trifluoroacetic acid .
3-Azido-1-Benzyl-Pyrazole-4-Carboxylic Acid Ethyl Ester
- Core Structure : Simplified pyrazole-triazole with a benzyl group.
- Modifications : Lacks the thioacetamido and methoxybenzamido groups.
- Characterization : <sup>1</sup>H NMR confirms ester and azide peaks at δ 4.33 ppm (q) and 2129 cm<sup>−1</sup> (IR) .
Antioxidant-Conjugated Derivatives ()
2-(4-(8-Amino-3-Oxo-2-Phenyl-2,3-Dihydro-1,2,4-Triazolo[4,3-a]Pyrazin-6-yl)Phenoxy)Acetamide (12) Core Structure: Triazolo-pyrazine with a phenoxy-acetamide group. Activity: Acetamide linker may improve water solubility compared to benzoate esters .
Comparative Data Table
Q & A
Q. What are the key synthetic steps for preparing this compound, and how can purity be ensured?
The synthesis involves sequential coupling reactions:
- Step 1 : Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with carbonyl intermediates under reflux conditions.
- Step 2 : Thioether linkage formation using a thiol-acetamide coupling agent in anhydrous DMF.
- Step 3 : Esterification of the benzoate group using ethyl chloroformate. Purity control : Employ HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm structural integrity and purity >95% .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing triazole (δ 8.1–8.3 ppm) and pyridazine (δ 7.5–7.8 ppm) signals.
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 463.51) and fragmentation patterns.
- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and S–C bonds (~680 cm⁻¹) .
Q. What preliminary biological activities have been reported?
- Antimicrobial screening : Tested against E. coli and S. aureus via broth microdilution (MIC = 8–32 µg/mL), attributed to triazole-mediated disruption of bacterial cell membranes.
- Anticancer potential : IC₅₀ values of 10–25 µM in MCF-7 and A549 cell lines, linked to pyridazine-induced apoptosis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Microwave-assisted synthesis : Reduces reaction time from 12 hrs (reflux) to 2 hrs with 15–20% higher yields by enhancing kinetic control .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve thioether coupling efficiency vs. THF or ethanol.
- Catalyst screening : Pd/C (5 mol%) enhances coupling reactions, minimizing byproducts like disulfides .
Q. What computational approaches aid in predicting biological targets?
- Molecular docking : Triazole and pyridazine moieties show high affinity (ΔG < −8 kcal/mol) for tyrosine kinase receptors (e.g., EGFR) using AutoDock Vina.
- QSAR modeling : Electron-withdrawing groups on the benzamide enhance bioactivity (r² = 0.89 for antimicrobial potency) .
Q. How can contradictory cytotoxicity data between cell lines be resolved?
- Mechanistic profiling : Conduct flow cytometry (Annexin V/PI staining) to differentiate apoptosis (A549) vs. necrosis (HepG2).
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S).
- Waste disposal : Neutralize acidic/basic residues before incineration .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Time (hrs) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional reflux | 62 | 12 | 92 | |
| Microwave-assisted | 78 | 2 | 95 | |
| Solvent-free | 55 | 8 | 88 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
